Cas no 1261434-35-8 (2-(Trifluoromethyl)benzo[d]thiazol-4-ol)
![2-(Trifluoromethyl)benzo[d]thiazol-4-ol structure](https://ja.kuujia.com/scimg/cas/1261434-35-8x500.png)
2-(Trifluoromethyl)benzo[d]thiazol-4-ol 化学的及び物理的性質
名前と識別子
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- 4-Hydroxy-2-(trifluoromethyl)benzothiazole
- 2-(Trifluoromethyl)benzo[d]thiazol-4-ol
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- インチ: 1S/C8H4F3NOS/c9-8(10,11)7-12-6-4(13)2-1-3-5(6)14-7/h1-3,13H
- InChIKey: QYWDWAKTFSFART-UHFFFAOYSA-N
- ほほえんだ: S1C(C(F)(F)F)=NC2C(=CC=CC1=2)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 223
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 61.4
2-(Trifluoromethyl)benzo[d]thiazol-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A051000275-5g |
4-Hydroxy-2-(trifluoromethyl)benzothiazole |
1261434-35-8 | 98% | 5g |
$2317.42 | 2023-09-03 | |
Chemenu | CM491500-1g |
4-Hydroxy-2-(trifluoromethyl)benzothiazole |
1261434-35-8 | 95% | 1g |
$*** | 2023-04-03 | |
Alichem | A051000275-1g |
4-Hydroxy-2-(trifluoromethyl)benzothiazole |
1261434-35-8 | 98% | 1g |
$980.18 | 2023-09-03 |
2-(Trifluoromethyl)benzo[d]thiazol-4-ol 関連文献
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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S. Ahmed Chem. Commun., 2009, 6421-6423
2-(Trifluoromethyl)benzo[d]thiazol-4-olに関する追加情報
Introduction to 2-(Trifluoromethyl)benzo[d]thiazol-4-ol (CAS No. 1261434-35-8)
2-(Trifluoromethyl)benzo[d]thiazol-4-ol, with the CAS number 1261434-35-8, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazoles, which are known for their diverse biological activities and potential applications in drug discovery. The presence of a trifluoromethyl group and a hydroxyl group in its structure imparts unique chemical and biological properties, making it a valuable candidate for various therapeutic applications.
The chemical structure of 2-(Trifluoromethyl)benzo[d]thiazol-4-ol consists of a benzothiazole core with a trifluoromethyl substituent at the 2-position and a hydroxyl group at the 4-position. The benzothiazole scaffold is a well-known privileged structure in medicinal chemistry, often found in compounds with antimicrobial, antifungal, and anticancer activities. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, while the hydroxyl group can participate in hydrogen bonding interactions, contributing to its pharmacological properties.
Recent studies have highlighted the potential of 2-(Trifluoromethyl)benzo[d]thiazol-4-ol in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antiproliferative activity against several cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
In addition to its anticancer properties, 2-(Trifluoromethyl)benzo[d]thiazol-4-ol has also been investigated for its antimicrobial activity. Studies have demonstrated that this compound possesses broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is thought to enhance its ability to penetrate bacterial cell membranes, thereby increasing its efficacy.
The pharmacokinetic properties of 2-(Trifluoromethyl)benzo[d]thiazol-4-ol have been studied extensively. Research indicates that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it a promising candidate for further development as a therapeutic agent. Its high lipophilicity facilitates good oral bioavailability, while its metabolic stability ensures sustained plasma concentrations over time.
In terms of safety and toxicity, preliminary studies suggest that 2-(Trifluoromethyl)benzo[d]thiazol-4-ol exhibits low toxicity at therapeutic concentrations. However, further preclinical and clinical studies are necessary to fully evaluate its safety profile and potential side effects. These studies will be crucial in determining the optimal dosing regimens and identifying any potential drug-drug interactions.
The synthetic routes for preparing 2-(Trifluoromethyl)benzo[d]thiazol-4-ol have been well-documented in the literature. One common approach involves the reaction of 2-trifluoromethylbenzothiazole with an appropriate nucleophile under mild conditions. This method provides high yields and excellent purity, making it suitable for large-scale production.
In conclusion, 2-(Trifluoromethyl)benzo[d]thiazol-4-ol (CAS No. 1261434-35-8) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, contributing to its growing importance in the field.
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